2-(4-bromophenyl)-5-methyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-5-methyl-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The presence of a bromine atom on the phenyl ring and a methyl group on the benzoxazole ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the condensation of 4-bromoaniline with 2-hydroxyacetophenone in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to promote cyclization, and the product is isolated by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the benzoxazole ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate, solvents like water or acetone, and acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF), and inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles on the phenyl ring.
Oxidation Reactions: Carboxylic acid derivatives.
Reduction Reactions: Dehalogenated products.
Scientific Research Applications
2-(4-bromophenyl)-5-methyl-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the benzoxazole ring can form hydrogen bonds, hydrophobic interactions, and π-π stacking with biological macromolecules, leading to modulation of their activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole: Similar structure with a chlorine atom instead of a bromine atom.
2-(4-fluorophenyl)-5-methyl-1,3-benzoxazole: Similar structure with a fluorine atom instead of a bromine atom.
2-(4-iodophenyl)-5-methyl-1,3-benzoxazole: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
2-(4-bromophenyl)-5-methyl-1,3-benzoxazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUTOVDFQXQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.